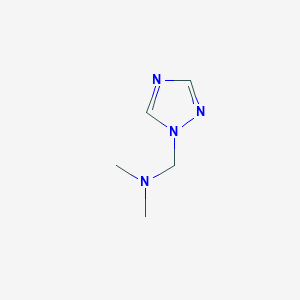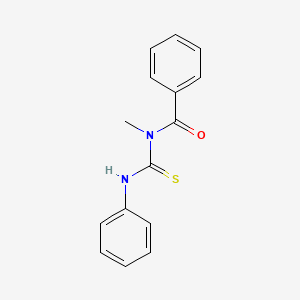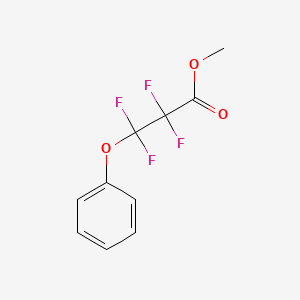![molecular formula C16H29O5P B14357013 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate CAS No. 90138-77-5](/img/structure/B14357013.png)
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,7-Trioxa-1-phosphabicyclo[222]octan-4-YL dodecanoate is a chemical compound that belongs to the class of phosphabicyclo compounds These compounds are characterized by their unique bicyclic structure containing phosphorus, oxygen, and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate typically involves the reaction of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane with dodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphabicyclo compounds.
科学的研究の応用
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized as a flame retardant additive in polymeric materials to enhance fire resistance.
作用機序
The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. In coordination chemistry, it acts as a ligand, forming stable complexes with transition metals and influencing their reactivity.
類似化合物との比較
Similar Compounds
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Similar structure but with an isopropyl group.
4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Contains a methyl group instead of a dodecanoate ester.
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: An oxidized derivative with an ethyl group.
Uniqueness
2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate is unique due to its long-chain ester group, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring hydrophobicity and compatibility with organic solvents.
特性
CAS番号 |
90138-77-5 |
|---|---|
分子式 |
C16H29O5P |
分子量 |
332.37 g/mol |
IUPAC名 |
2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl dodecanoate |
InChI |
InChI=1S/C16H29O5P/c1-2-3-4-5-6-7-8-9-10-11-15(17)21-16-12-18-22(19-13-16)20-14-16/h2-14H2,1H3 |
InChIキー |
NURNOAPICJSDAO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)OC12COP(OC1)OC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}azanediyl)diacetonitrile](/img/structure/B14356934.png)
![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)

![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)

![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)
![8-(Butylsulfanyl)-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14357000.png)


![N~1~,N~1'~-Methylenebis[N-(nitrosomethyl)methanediamine]](/img/structure/B14357012.png)
![13-Oxobicyclo[6.4.1]trideca-5,9-diene-2-carbonitrile](/img/structure/B14357016.png)
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
